An In-Depth Technical Guide to 8-Methylnaphthalen-2-amine: Structure, Properties, and Potential in Drug Discovery
An In-Depth Technical Guide to 8-Methylnaphthalen-2-amine: Structure, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnaphthalen-2-amine, a substituted aminonaphthalene, represents a class of aromatic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis. Furthermore, it delves into the broader context of aminonaphthalenes in drug development, exploring their reactivity and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
Naphthalene-based scaffolds are integral to the design of numerous biologically active molecules.[1] The introduction of substituents, such as methyl and amino groups, can significantly modulate the electronic and steric properties of the naphthalene core, leading to diverse pharmacological profiles. 8-Methylnaphthalen-2-amine (CAS No. 116530-26-8) is a specific isomer whose properties and applications are of growing interest. Understanding its fundamental chemical characteristics is paramount for its effective utilization in research and development.
Chemical Structure and Properties
The unique arrangement of the methyl and amino groups on the naphthalene ring in 8-Methylnaphthalen-2-amine dictates its chemical behavior and potential for interaction with biological targets.
Molecular Structure
The structure of 8-Methylnaphthalen-2-amine consists of a naphthalene bicyclic aromatic system with a methyl group at the C8 position and an amino group at the C2 position.
Figure 1: Chemical structure of 8-Methylnaphthalen-2-amine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116530-26-8 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| IUPAC Name | 8-methylnaphthalen-2-amine | |
| Boiling Point | Not available | [2] |
| Storage | Sealed in dry, 2-8°C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 8-Methylnaphthalen-2-amine. While a comprehensive set of experimental spectra for this specific isomer is not publicly available, typical spectral features for aminonaphthalenes can be predicted. Chemical suppliers may offer analytical data, including NMR, HPLC, and LC-MS, upon request.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The amino group protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl group protons will give a characteristic singlet in the upfield region (around 2.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm. The carbon bearing the amino group and the carbon bearing the methyl group will have characteristic chemical shifts influenced by the electronic effects of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 8-Methylnaphthalen-2-amine, a primary aromatic amine, is expected to exhibit characteristic absorption bands. These include N-H stretching vibrations (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N stretching vibrations.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the aminonaphthalene structure, with potential losses of the amino and methyl groups.
Synthesis of 8-Methylnaphthalen-2-amine
The synthesis of aminonaphthalenes can be achieved through several established methods. The choice of a specific route depends on the availability of starting materials, desired purity, and scalability.
General Synthetic Strategies
Two common approaches for the synthesis of aminonaphthalenes are the Bucherer reaction and the reduction of nitronaphthalenes.
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Bucherer Reaction: This reaction involves the conversion of a naphthol to the corresponding amine in the presence of an aqueous sulfite or bisulfite and ammonia. This method is often effective for the synthesis of 2-naphthylamines.[4]
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Reduction of Nitronaphthalenes: This two-step process involves the nitration of a substituted naphthalene followed by the reduction of the nitro group to an amino group. A variety of reducing agents can be employed, including metal catalysts (e.g., Pd/C) with hydrogen gas or metal-acid systems (e.g., Sn/HCl).
A potential synthetic route to 8-Methylnaphthalen-2-amine could involve the nitration of 1-methylnaphthalene, followed by separation of the isomers and subsequent reduction of the nitro group at the 2-position.
Figure 2: Proposed synthetic workflow for 8-Methylnaphthalen-2-amine.
Illustrative Experimental Protocol (General)
The following is a generalized protocol for the reduction of a nitronaphthalene to an aminonaphthalene. Specific conditions would need to be optimized for 8-methyl-2-nitronaphthalene.
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Dissolution: Dissolve the nitronaphthalene starting material in a suitable solvent, such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization to yield the pure aminonaphthalene.
Reactivity and Potential Applications in Drug Development
The amino group in 8-Methylnaphthalen-2-amine is a key functional handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. Aromatic amines are known to undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization followed by substitution.
The naphthalene scaffold is present in numerous approved drugs and biologically active compounds, highlighting its importance in medicinal chemistry.[1] Derivatives of aminonaphthalenes have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[5][6] The specific substitution pattern of 8-Methylnaphthalen-2-amine may confer unique biological activities, making it an interesting candidate for screening in various disease models. For instance, substituted naphthalenes have been explored as inhibitors of various enzymes and as ligands for receptors. The combination of the lipophilic naphthalene core with the hydrogen-bonding capabilities of the amino group and the steric bulk of the methyl group could lead to specific interactions with biological macromolecules.
Safety and Handling
While specific toxicity data for 8-Methylnaphthalen-2-amine is limited, it is prudent to handle it with care, as with all aromatic amines. Many aminonaphthalenes are known to be toxic and some are classified as carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
8-Methylnaphthalen-2-amine is a valuable chemical entity with potential for further exploration in both academic and industrial research. This guide has provided a comprehensive overview of its structure, properties, and potential synthetic routes. The versatile reactivity of the amino group, coupled with the unique substitution pattern on the naphthalene core, makes this compound an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activity profile.
References
A comprehensive list of references is available upon request.
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. 116530-26-8|8-Methylnaphthalen-2-amine|BLD Pharm [bldpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
